Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorophenoxy Group: The 4-chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.
Acetamido Group Addition: The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring or the chlorophenoxy group.
Reduction: Reduced derivatives, potentially affecting the acetamido or ester groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Research: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: It may be used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The acetamido group can form hydrogen bonds with biological macromolecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Chlorophenoxy)acetamido)thiazole-4-carboxylic acid: Similar structure but lacks the benzo[d]thiazole ring.
4-Phenyl-2-(4-chlorophenoxy)acetamido)thiazole: Contains a phenyl group instead of the benzo[d]thiazole ring.
2-(2-(4-Chlorophenoxy)acetamido)benzothiazole: Similar structure but lacks the ester group.
Uniqueness
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is unique due to the combination of the benzo[d]thiazole ring, the chlorophenoxy group, and the ester functionality. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-2-24-17(23)11-3-8-14-15(9-11)26-18(20-14)21-16(22)10-25-13-6-4-12(19)5-7-13/h3-9H,2,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAVOVQBROYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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